4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 4 and a piperazine ring at position 2. This structural complexity makes the compound a candidate for pharmacological applications, particularly in anticancer and antimicrobial research .
The synthesis of such derivatives typically involves nucleophilic substitution or coupling reactions. For example, piperazine-substituted benzothiazoles are often synthesized via base-assisted acylation or azide-alkyne cycloaddition, as demonstrated in related compounds (e.g., bromoacetylpiperazine intermediates and azide derivatives) .
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-21-11-6-12-22-23(21)26-25(32-22)28-15-13-27(14-16-28)24(29)18-7-5-10-20(17-18)31-19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDYPCMIYFJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has gained attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by a benzothiazole core, a piperazine ring, and a phenoxybenzoyl moiety. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Benzothiazole Ring | Core structure providing unique biological properties |
| Piperazine Ring | Enhances interaction with biological targets |
| Phenoxybenzoyl Group | Modulates pharmacological effects |
The primary biological activity of 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is attributed to its interaction with specific molecular targets. The compound primarily inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the arachidonic acid pathway involved in inflammation. By inhibiting these enzymes, the compound effectively reduces inflammatory responses in various biological systems.
Anti-Cancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anti-cancer properties. For instance, studies have shown that compounds similar to 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest at specific concentrations .
Anti-Inflammatory Effects
The inhibition of COX enzymes leads to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that the compound may be effective in treating conditions characterized by chronic inflammation.
Neuroprotective Properties
Some studies have suggested that benzothiazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems. These compounds may act as antagonists at dopamine and serotonin receptors, influencing various signaling pathways associated with neurological disorders.
Case Studies
- Cell Proliferation Inhibition : In vitro studies demonstrated that 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole significantly inhibited the growth of A431 cells with an IC50 value comparable to established chemotherapeutic agents.
- Apoptosis Induction : Western blot analysis confirmed that treatment with this compound led to increased expression of pro-apoptotic markers while decreasing anti-apoptotic proteins in cancer cell lines, indicating a clear mechanism for its anti-cancer activity .
Summary of Biological Activities
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Anti-Cancer | Significant inhibition of cell proliferation | Induction of apoptosis and cell cycle arrest |
| Anti-Inflammatory | Reduction in inflammatory cytokines | Inhibition of COX enzymes |
| Neuroprotective | Modulation of neurotransmitter systems | Antagonism at dopamine and serotonin receptors |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of benzothiazole-piperazine derivatives is highly dependent on substituents attached to the piperazine ring and the benzothiazole core. Below is a comparative analysis of key analogues:
Key Observations:
- Antimicrobial Activity : The presence of cyclic amines (e.g., azepane in BZ5) enhances antimicrobial potency, likely due to improved membrane penetration .
- Lipophilicity : Halogenated substituents (e.g., chloro-fluoro-benzyl in ) increase logP values, suggesting better blood-brain barrier permeability .
- Polarity : Sulfonyl groups () elevate polar surface area, which may reduce bioavailability but improve solubility .
Pharmacological Divergence
- Anticancer Potential: Piperazine-linked benzothiazoles (e.g., ) exhibit anticancer activity via kinase inhibition or apoptosis induction. The 3-phenoxybenzoyl group in the target compound may enhance binding to hydrophobic enzyme pockets .
- Antitubercular Activity : Aryl-substituted benzothiazoles () showed inhibitory effects on Mycobacterium tuberculosis, suggesting structural motifs (e.g., methoxy groups) could be leveraged for tuberculosis drug design .
Data Tables
Table 1: Structural Comparison of Piperazine-Linked Benzothiazoles
Table 2: Antimicrobial MIC Values of Analogues ()
| Compound | S. aureus (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
|---|---|---|---|
| BZ5 | 15.62 | 62.5 | 15.62 |
| BZ7 | 62.5 | 31.25 | 62.5 |
Q & A
Q. What are the established synthetic routes for 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how can reaction conditions be optimized?
The synthesis typically involves:
- Benzothiazole core formation : Reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the benzothiazole ring .
- Piperazine coupling : Introducing the piperazine moiety via nucleophilic substitution or coupling reactions, often using a base like triethylamine .
- Phenoxybenzoyl incorporation : Acylation of the piperazine nitrogen with 3-phenoxybenzoyl chloride in anhydrous dichloromethane . Optimization strategies include solvent selection (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and catalyst screening (e.g., Pd-based catalysts for coupling steps) .
Q. How is structural characterization of this compound performed to confirm purity and identity?
Key techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (CHNOS, expected m/z 484.157) .
- HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold for biological assays) .
Q. What in vitro assays are used to evaluate its biological activity, and what parameters are critical for reproducibility?
Standard assays include:
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., MCF7, HCT116) with IC calculations .
- Antimicrobial screening : Broth microdilution for MIC determination (e.g., 15.62–31.25 µg/mL against S. aureus or C. albicans) . Critical parameters: Cell passage number (<20), solvent controls (DMSO ≤0.1%), and triplicate measurements to reduce variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
SAR insights from analogous benzothiazoles include:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) at the benzothiazole 4-position enhance antiproliferative activity .
- Piperazine modifications : Bulky aryl groups (e.g., naphthalene) on the piperazine carbonyl improve target binding affinity . Example comparison:
| Derivative | Substituent | IC (µM) |
|---|---|---|
| Parent | 3-Phenoxy | 1.2 |
| Analog A | 4-Fluoro | 0.8 |
| Analog B | Naphthoyl | 0.5 |
| Data adapted from |
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Dose-response curve validation : Ensure linearity in the 20–80% inhibition range to avoid extrapolation errors .
- Target engagement assays : Use SPR or ITC to measure direct binding to hypothesized targets (e.g., kinase domains) .
- Metabolic stability testing : Assess compound degradation in cell media via LC-MS to rule out false negatives .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?
- PK studies : Administer IV/oral doses in rodents; quantify plasma levels via LC-MS/MS to calculate AUC, t, and bioavailability .
- Toxicity screening : Acute toxicity (LD in mice), hepatotoxicity (ALT/AST levels), and genotoxicity (Ames test) .
- Tumor xenograft models : Monitor tumor volume inhibition (TVI%) and body weight changes for therapeutic index determination .
Q. What computational methods are used to predict binding modes and optimize interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., BRD4 bromodomains) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and identify key residues (e.g., π-π stacking with Phe83) .
- QSAR models : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
Methodological Considerations
Q. How to design a robust assay for identifying off-target effects in kinase inhibition studies?
- Kinase panel screening : Use platforms like Eurofins KinaseProfiler™ (≥400 kinases) at 1 µM compound concentration .
- Selectivity scores : Calculate Gini scores (<0.3 indicates high selectivity) .
- Counter-screening : Test against unrelated targets (e.g., GPCRs) to confirm specificity .
Q. What strategies mitigate metabolic instability observed in early-stage analogs?
- Prodrug design : Introduce ester or phosphate groups at labile sites (e.g., methoxy to phosphonate) .
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in PK studies to prolong half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
